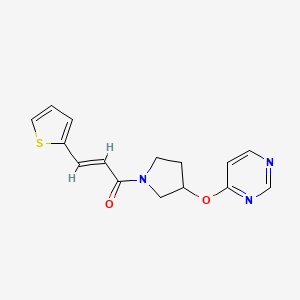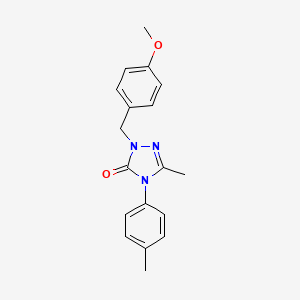![molecular formula C23H18N2O4S B2481597 1-(3-Méthoxyphényl)-7-méthyl-2-(4-méthylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 845803-47-6](/img/structure/B2481597.png)
1-(3-Méthoxyphényl)-7-méthyl-2-(4-méthylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C23H18N2O4S and its molecular weight is 418.47. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Methoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité Antimicrobienne
Des dérivés de méthoxyphénylthiazole-oxadiazolone ont été synthétisés et évalués pour leur activité antibactérienne et antifongique in vitro . Ces composés sont prometteurs comme agents antimicrobiens potentiels. Des études supplémentaires pourraient explorer leur efficacité contre des agents pathogènes spécifiques et leurs mécanismes d'action.
Potentiel Anticancéreux
Des composés contenant le motif oxadiazole ont démontré des propriétés anticancéreuses . La méthoxyphénylthiazole-oxadiazolone pourrait présenter des effets similaires. Il est crucial d'étudier son impact sur les lignées cellulaires cancéreuses, de comprendre ses interactions avec les cibles cellulaires et d'évaluer son profil de toxicité pour explorer son potentiel en tant qu'agent anticancéreux.
Propriétés Anticonvulsivantes
Des molécules contenant du thiazole ont été étudiées pour leur activité anticonvulsivante . La méthoxyphénylthiazole-oxadiazolone pourrait être étudiée chez des modèles animaux pour évaluer sa capacité à prévenir ou à réduire les crises. Des études de relation structure-activité pourraient guider les modifications pour une efficacité accrue.
Capacité Antioxydante
Les dérivés du thiazole sont connus pour leurs propriétés antioxydantes . La méthoxyphénylthiazole-oxadiazolone pourrait présenter une activité de piégeage des radicaux libres. Des tests in vitro et des études mécanistiques peuvent éclairer son potentiel antioxydant et sa pertinence dans les conditions liées au stress oxydatif.
Effets Anti-inflammatoires
Des composés contenant du thiazole ont une activité anti-inflammatoire . La méthoxyphénylthiazole-oxadiazolone pourrait être explorée pour sa capacité à moduler les voies inflammatoires. Des modèles animaux et des tests cellulaires fourniraient des informations sur ses mécanismes anti-inflammatoires.
Inhibition de la Déacétylase des Histones
Des molécules à base de thiazole ont été étudiées comme inhibiteurs de la déacétylase des histones . La méthoxyphénylthiazole-oxadiazolone pourrait influencer la régulation épigénétique en ciblant les déacétylases des histones. Des études in silico et des tests biochimiques peuvent élucider son potentiel dans ce contexte.
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4S/c1-12-7-8-17-16(9-12)20(26)18-19(14-5-4-6-15(10-14)28-3)25(22(27)21(18)29-17)23-24-13(2)11-30-23/h4-11,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXYVHFEXFVALV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC(=CS4)C)C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzylsulfanyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B2481516.png)
![5-((tetrahydrofuran-2-yl)methyl)-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2481517.png)
![ethyl 2-[carbonochloridoyl(methyl)amino]acetate](/img/structure/B2481519.png)



![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride](/img/structure/B2481530.png)
![4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide](/img/structure/B2481531.png)
![6-Bromo-2-[4-(4-methylpiperazin-1-yl)phenyl]-1,3-benzothiazole](/img/structure/B2481532.png)




